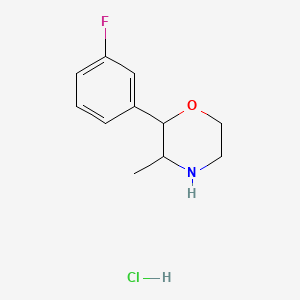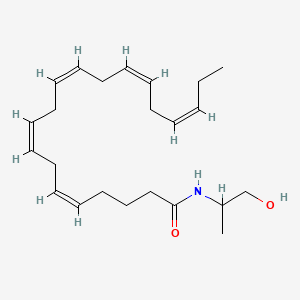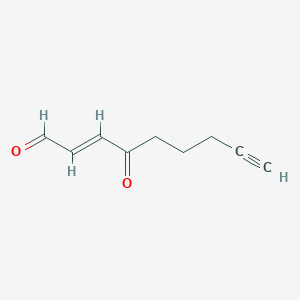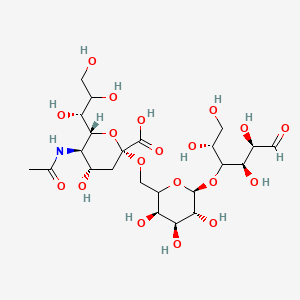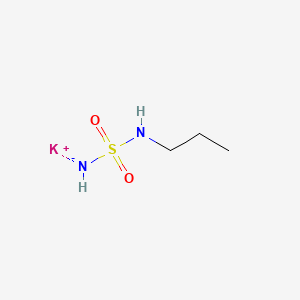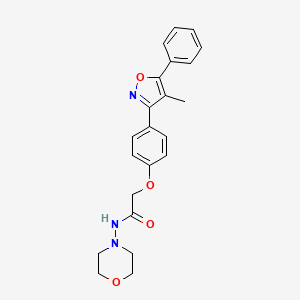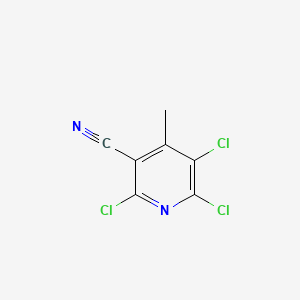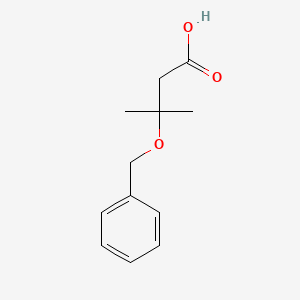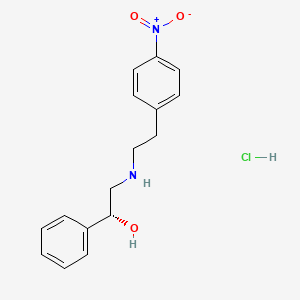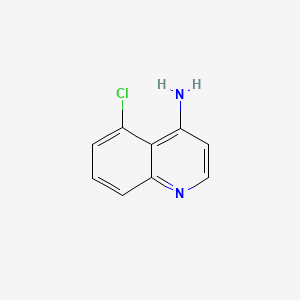
5-Chloroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroquinolin-4-amine is a chemical compound with the molecular formula C9H7ClN2 . It appears as light yellow needle-like crystals . It is insoluble in water but easily soluble in ethanol and ether . This compound can be used as a dye intermediate .
Synthesis Analysis
The synthesis of 5-Chloroquinolin-4-amine and its derivatives has been reported in several studies . For instance, one study reported an environmentally benign two-step synthetic approach to novel chloroquine and hydroxychloroquine analogues . Another study aimed to synthesize N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives .
Molecular Structure Analysis
The molecular structure of 5-Chloroquinolin-4-amine has been characterized using various techniques such as FTIR, Proton NMR, Carbon NMR, and mass spectral analysis .
Physical And Chemical Properties Analysis
5-Chloroquinolin-4-amine is a light yellow needle-like crystal . It has a melting point of 87℃ . It is insoluble in water but easily soluble in ethanol and ether .
Applications De Recherche Scientifique
Chemoselectivity in Amination Reactions
Research has highlighted the chemoselectivity in amination reactions involving chloroquinoline derivatives. For example, Shen et al. (2010) discovered that under specific conditions, 4-chloroquinazolines undergo selective amination with cyclic secondary amino groups, illustrating the compound's utility in synthetic organic chemistry to achieve desired selectivity in forming new chemical bonds (Shen et al., 2010).
Electrochemical Studies
Lam et al. (2017) conducted electrochemical studies on chloroquine derivatives, including those with secondary-amine substitutions, to understand their oxidation behaviors. This research contributes to the knowledge of electrochemical properties and reaction mechanisms of chloroquinoline compounds, providing insights into their potential applications in developing electrochemical sensors or redox-active materials (Lam et al., 2017).
Antitumor and Antimicrobial Applications
Several studies have synthesized and evaluated chloroquinoline derivatives for their antitumor and antimicrobial activities. For instance, Ren et al. (2013) synthesized novel 4-aminoquinoline derivatives as antitumor agents, showing significant cytotoxicity against various cancer cell lines. This suggests the compound's potential as a lead for developing new anticancer drugs (Ren et al., 2013).
Antimalarial and Antiprotozoal Activity
Research into chloroquinoline derivatives has also extended to their antimalarial and antiprotozoal activities. Faist et al. (2017) prepared ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine, demonstrating promising antiplasmodial activities against both sensitive and resistant strains of Plasmodium falciparum. This indicates the potential of chloroquinoline compounds in overcoming resistance to traditional antimalarial drugs (Faist et al., 2017).
Safety And Hazards
The safety data sheet for 5-Chloroquinolin-4-amine suggests that it should be handled with care. It advises against breathing in mist, gas, or vapors and recommends avoiding contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .
Propriétés
IUPAC Name |
5-chloroquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZNHGOMVIJEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696191 |
Source


|
| Record name | 5-Chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-4-amine | |
CAS RN |
92385-37-0 |
Source


|
| Record name | 5-Chloro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92385-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


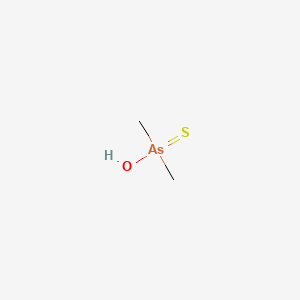
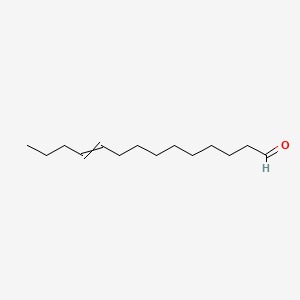
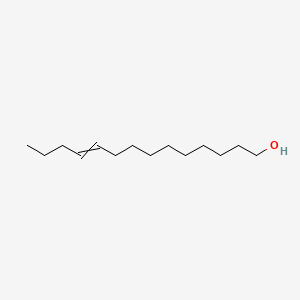
![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)
